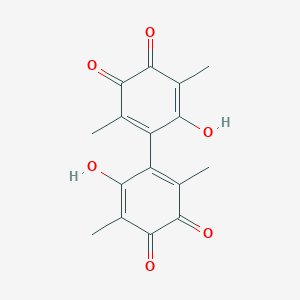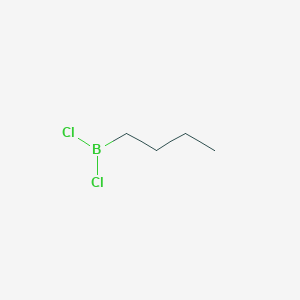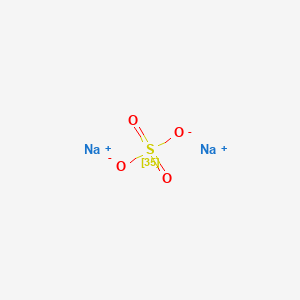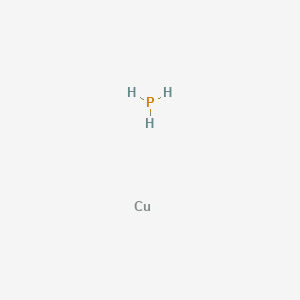
铜-膦(1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-phosphane complexes represent a versatile class of compounds in coordination chemistry due to the unique electronic and geometric configurations that copper(I) ions exhibit. These complexes have been extensively studied for their structural diversity and potential applications in catalysis, materials science, and luminescence.
Synthesis Analysis
Copper-phosphane complexes are typically synthesized through ligand exchange reactions, utilizing copper(I) salts and phosphane ligands under various conditions. The synthesis routes often depend on the desired copper-phosphane structure, which can be tailored by altering the phosphane ligands and reaction conditions (Roth et al., 2007).
Molecular Structure Analysis
The molecular structures of copper-phosphane complexes can range from mononuclear entities to polynuclear assemblies. These structures are significantly influenced by the nature of the phosphane ligands and copper(I) coordination environment, often resulting in tetrahedral, trigonal planar, or distorted geometries (Kräuter & Neumüller, 1996).
Chemical Reactions and Properties
Copper-phosphane complexes engage in a variety of chemical reactions, including catalytic processes, ligand exchange, and redox reactions. Their chemical properties are dictated by the electronic properties of both copper and the phosphane ligands, which can be tuned for specific reactivities (Darensbourg et al., 2001).
Physical Properties Analysis
Physical properties such as melting points, solubility, and luminescence of copper-phosphane complexes vary widely and depend on the ligand structure and the overall molecular geometry. These properties are crucial for the application of copper-phosphane complexes in areas such as light-emitting diodes and sensors (Aslanidis et al., 2010).
Chemical Properties Analysis
The chemical behavior of copper-phosphane complexes, including their reactivity towards oxygen, solvents, and other reagents, is largely governed by the electronic configuration of the copper center and the characteristics of the phosphane ligands. These complexes can exhibit significant variations in reactivity, which is important for their catalytic and synthetic applications (Poojary et al., 1996).
科学研究应用
材料科学和簇形成
受膦和/或有机配体保护的硫属化物簇(铜和银硫属化物簇)已由硅烷化的硫属化物来源合成。这些簇表现出丰富的结构多样性,从多核分子到纳米尺寸的分子。它们的形成具有高度选择性,由庞大的配体壳促进,从而防止塌陷成固态金属硫属化物相。这些簇弥合了单核配合物和二元本体相之间的差距,显示出在开发具有定制化特性的先进材料方面的前景 (Fuhr、Dehnen 和 Fenske,2013).
催化
铜-膦配合物已用作各种有机转化中的催化剂。例如,一种负载在二氧化硅上的紧凑型膦-铜配合物已用于 α,β-不饱和羰基和羧基化合物的共轭还原,显示出高活性和选择性。该催化剂体系的显着特点是可重复使用,而不会显着损失催化活性和选择性 (Kawamorita 等,2012).
化学气相沉积 (CVD) 前驱体
膦铜 (I) 配合物已被合成并评估为 CVD 沉积铜的前驱体。这些前驱体促进了铜在基底(如 TiN 涂层氧化硅)上的沉积,显示出制造薄膜或纳米结构的潜力,在电子学和材料科学中具有应用。沉积条件和前驱体的热稳定性显着影响沉积铜的形态和结构 (Roth 等,2007).
先进的药物递送系统
金纳米粒子 (AuNP) 已被用于铜 (I) 基抗肿瘤配合物的负载和释放。AuNP 的亲水性增强了铜 (I) 配合物的生物利用度,促进了受控药物释放。这种方法突出了铜-膦配合物在生物医学应用中的潜力,特别是在新型癌症疗法的开发中 (Fratoddi 等,2019).
安全和危害
Copper–phosphane (1/1) should be handled with care due to its potential impact on human health and the environment . Exposure to Copper Phosphate can cause irritation to the skin and eyes. Ingestion or inhalation can lead to harmful effects, such as gastrointestinal distress and respiratory difficulties .
未来方向
Copper-based nanomaterials have attracted significant attention due to their unique physical and chemical properties . They have been instrumental in the research and development of superconductors, rechargeable batteries, and other advanced materials . The development of cheap, stable, and efficient electrocatalysts is of extreme importance in the effort to replace noble metal electrocatalysts for use in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .
属性
IUPAC Name |
copper;phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H3P/h;1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIKQFUEXQAQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648730 |
Source


|
| Record name | Copper--phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper--phosphane (1/1) | |
CAS RN |
12517-41-8 |
Source


|
| Record name | Copper--phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

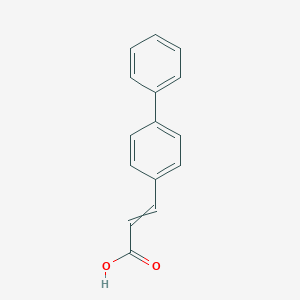
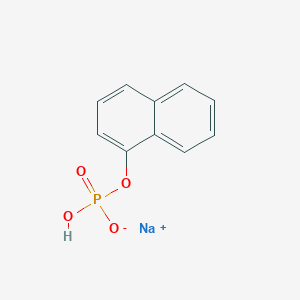
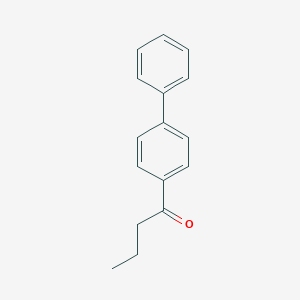
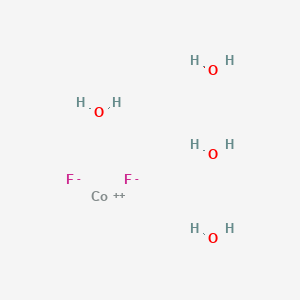
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
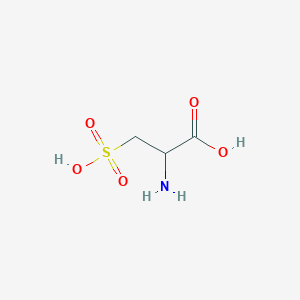
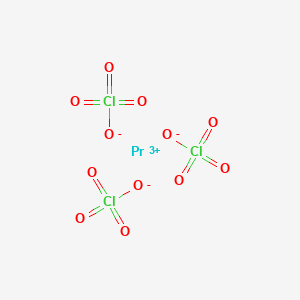
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
